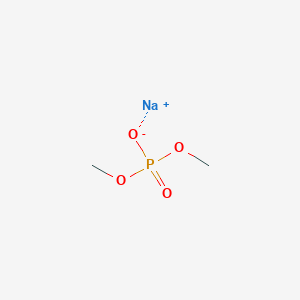
3,4-Bis(difluorometoxi)benzaldehído
Descripción general
Descripción
3,4-Bis(difluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C9H6F4O3 and a molecular weight of 238.14 g/mol . It is known for its use as an intermediate in the synthesis of various pharmaceuticals and organic compounds . This compound is characterized by the presence of two difluoromethoxy groups attached to a benzaldehyde core, which imparts unique chemical properties.
Aplicaciones Científicas De Investigación
3,4-Bis(difluoromethoxy)benzaldehyde has several applications in scientific research:
Mecanismo De Acción
Target of Action
The primary targets of 3,4-Bis(difluoromethoxy)benzaldehyde are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.
Biochemical Pathways
The biochemical pathways affected by 3,4-Bis(difluoromethoxy)benzaldehyde are currently unknown . As research progresses, it is expected that the impact of this compound on various biochemical pathways will be discovered.
Result of Action
The molecular and cellular effects of 3,4-Bis(difluoromethoxy)benzaldehyde’s action are currently unknown . As research progresses, it is expected that the specific effects of this compound at the molecular and cellular level will be elucidated.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with difluoromethyl ether in the presence of a base . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
3,4-dihydroxybenzaldehyde+2difluoromethyl ether→3,4-Bis(difluoromethoxy)benzaldehyde
Industrial Production Methods
Industrial production of 3,4-Bis(difluoromethoxy)benzaldehyde involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3,4-Bis(difluoromethoxy)benzoic acid.
Reduction: 3,4-Bis(difluoromethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
4-(Difluoromethoxy)benzaldehyde: Similar structure but with only one difluoromethoxy group.
3,4-Dihydroxybenzaldehyde: Lacks the difluoromethoxy groups, making it less lipophilic.
3,4-Difluorobenzaldehyde: Contains fluorine atoms directly attached to the benzene ring instead of difluoromethoxy groups.
Uniqueness
3,4-Bis(difluoromethoxy)benzaldehyde is unique due to the presence of two difluoromethoxy groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .
Propiedades
IUPAC Name |
3,4-bis(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-8(11)15-6-2-1-5(4-14)3-7(6)16-9(12)13/h1-4,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHURZAZBKLMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OC(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561105 | |
| Record name | 3,4-Bis(difluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127842-54-0 | |
| Record name | 3,4-Bis(difluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Sulfanylmethyl)phenyl]ethanethiol](/img/structure/B143353.png)


![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B143360.png)



![ACETAMIDE,2-AMINO-N-[2-(2,5-DIMETHOXYPHENYL)-2-HYDROXYETHYL]-,(S)-](/img/structure/B143364.png)






